molecular formula C17H22N2O4 B4239540 methyl 5-[(1-adamantylcarbonyl)oxy]-1-methyl-1H-pyrazole-3-carboxylate

methyl 5-[(1-adamantylcarbonyl)oxy]-1-methyl-1H-pyrazole-3-carboxylate

Cat. No. B4239540
M. Wt: 318.4 g/mol
InChI Key: QPOGIQGXOJBAEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-[(1-adamantylcarbonyl)oxy]-1-methyl-1H-pyrazole-3-carboxylate, also known as ACPD, is a synthetic compound that has gained significant attention in the field of neuroscience research. It is a potent agonist of metabotropic glutamate receptors (mGluRs) and has been used extensively to study the physiological and biochemical effects of mGluRs.

Mechanism of Action

Methyl 5-[(1-adamantylcarbonyl)oxy]-1-methyl-1H-pyrazole-3-carboxylate acts as an agonist for mGluRs, specifically mGluR1 and mGluR5. These receptors are G protein-coupled receptors that modulate intracellular signaling pathways, leading to changes in neuronal excitability and synaptic transmission. methyl 5-[(1-adamantylcarbonyl)oxy]-1-methyl-1H-pyrazole-3-carboxylate binds to the extracellular domain of mGluRs, leading to the activation of G proteins and subsequent signaling cascades.
Biochemical and Physiological Effects:
methyl 5-[(1-adamantylcarbonyl)oxy]-1-methyl-1H-pyrazole-3-carboxylate has been shown to modulate synaptic transmission and plasticity in various brain regions. It has been shown to enhance long-term potentiation (LTP) in the hippocampus, a process that is critical for learning and memory. methyl 5-[(1-adamantylcarbonyl)oxy]-1-methyl-1H-pyrazole-3-carboxylate has also been shown to modulate the release of neurotransmitters, including glutamate, dopamine, and acetylcholine.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl 5-[(1-adamantylcarbonyl)oxy]-1-methyl-1H-pyrazole-3-carboxylate in lab experiments is its high potency and specificity for mGluRs. This allows researchers to selectively modulate mGluR signaling pathways without affecting other neurotransmitter systems. However, one limitation of using methyl 5-[(1-adamantylcarbonyl)oxy]-1-methyl-1H-pyrazole-3-carboxylate is its short half-life, which requires frequent administration in experiments.

Future Directions

There are several future directions for research on methyl 5-[(1-adamantylcarbonyl)oxy]-1-methyl-1H-pyrazole-3-carboxylate. One area of interest is the development of more potent and selective agonists for mGluRs. Another area of interest is the investigation of the role of mGluRs in neurological disorders, including depression, anxiety, and addiction. Finally, the development of novel therapeutic agents targeting mGluRs is an area of active research.

Scientific Research Applications

Methyl 5-[(1-adamantylcarbonyl)oxy]-1-methyl-1H-pyrazole-3-carboxylate has been extensively used in scientific research to study the physiological and biochemical effects of mGluRs. It has been shown to modulate synaptic transmission, plasticity, and neuronal excitability in various brain regions. methyl 5-[(1-adamantylcarbonyl)oxy]-1-methyl-1H-pyrazole-3-carboxylate has also been used to investigate the role of mGluRs in various neurological disorders, including epilepsy, Parkinson's disease, and Alzheimer's disease.

properties

IUPAC Name

methyl 5-(adamantane-1-carbonyloxy)-1-methylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-19-14(6-13(18-19)15(20)22-2)23-16(21)17-7-10-3-11(8-17)5-12(4-10)9-17/h6,10-12H,3-5,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPOGIQGXOJBAEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)OC)OC(=O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(adamantane-1-carbonyloxy)-1-methylpyrazole-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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